Cas no 2137870-03-0 (4-Chloroquinoline-3-sulfonyl fluoride)

4-Chloroquinoline-3-sulfonyl fluoride is a versatile sulfonyl fluoride derivative widely used in organic synthesis and medicinal chemistry. Its key advantages include high reactivity as an electrophile, making it valuable for selective modification of biomolecules, particularly in click chemistry and covalent inhibitor development. The chloroquinoline scaffold enhances binding affinity to certain biological targets, while the sulfonyl fluoride group enables stable, irreversible interactions with nucleophilic residues. This compound is particularly useful in probe design and activity-based protein profiling (ABPP) due to its balanced reactivity and selectivity. It is also employed in the synthesis of agrochemicals and pharmaceuticals, offering a robust intermediate for further functionalization.
4-Chloroquinoline-3-sulfonyl fluoride structure
2137870-03-0 structure
Product name:4-Chloroquinoline-3-sulfonyl fluoride
CAS No:2137870-03-0
MF:C9H5ClFNO2S
MW:245.657903432846
CID:5462751

4-Chloroquinoline-3-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • 4-chloroquinoline-3-sulfonyl fluoride
    • Z2907427707
    • 4-Chloroquinoline-3-sulfonyl fluoride
    • Inchi: 1S/C9H5ClFNO2S/c10-9-6-3-1-2-4-7(6)12-5-8(9)15(11,13)14/h1-5H
    • InChI Key: CUZNNVDAKJDWPL-UHFFFAOYSA-N
    • SMILES: ClC1C(=CN=C2C=CC=CC2=1)S(=O)(=O)F

Computed Properties

  • Exact Mass: 244.9713554 g/mol
  • Monoisotopic Mass: 244.9713554 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 330
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Molecular Weight: 245.66
  • Topological Polar Surface Area: 55.4

4-Chloroquinoline-3-sulfonyl fluoride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-727957-0.1g
4-chloroquinoline-3-sulfonyl fluoride
2137870-03-0 95.0%
0.1g
$337.0 2025-03-11
Enamine
EN300-727957-1.0g
4-chloroquinoline-3-sulfonyl fluoride
2137870-03-0 95.0%
1.0g
$971.0 2025-03-11
Enamine
EN300-727957-2.5g
4-chloroquinoline-3-sulfonyl fluoride
2137870-03-0 95.0%
2.5g
$1903.0 2025-03-11
Aaron
AR028GRX-5g
4-chloroquinoline-3-sulfonylfluoride
2137870-03-0 95%
5g
$3897.00 2023-12-15
Aaron
AR028GRX-10g
4-chloroquinoline-3-sulfonylfluoride
2137870-03-0 95%
10g
$5767.00 2023-12-15
1PlusChem
1P028GJL-2.5g
4-chloroquinoline-3-sulfonylfluoride
2137870-03-0 95%
2.5g
$2414.00 2023-12-19
Aaron
AR028GRX-1g
4-chloroquinoline-3-sulfonylfluoride
2137870-03-0 95%
1g
$1361.00 2025-02-16
Enamine
EN300-727957-0.05g
4-chloroquinoline-3-sulfonyl fluoride
2137870-03-0 95.0%
0.05g
$226.0 2025-03-11
Enamine
EN300-727957-0.5g
4-chloroquinoline-3-sulfonyl fluoride
2137870-03-0 95.0%
0.5g
$758.0 2025-03-11
Enamine
EN300-727957-5.0g
4-chloroquinoline-3-sulfonyl fluoride
2137870-03-0 95.0%
5.0g
$2816.0 2025-03-11

Additional information on 4-Chloroquinoline-3-sulfonyl fluoride

4-Chloroquinoline-3-sulfonyl fluoride (CAS No. 2137870-03-0): An Overview

4-Chloroquinoline-3-sulfonyl fluoride (CAS No. 2137870-03-0) is a versatile and potent compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique chemical structure, has shown promising applications in the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.

The molecular formula of 4-Chloroquinoline-3-sulfonyl fluoride is C11H6ClFNO3S, and it possesses a molecular weight of 294.68 g/mol. The compound is a white to off-white solid at room temperature and is highly soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its chemical structure features a quinoline ring with a chloro substituent at the 4-position and a sulfonyl fluoride group at the 3-position, which imparts unique reactivity and biological properties.

In recent years, 4-Chloroquinoline-3-sulfonyl fluoride has been extensively studied for its potential as a building block in the synthesis of bioactive molecules. The sulfonyl fluoride functional group is known for its ability to react with nucleophiles, making it an attractive intermediate for the preparation of sulfonamides and other derivatives. Sulfonamides are a class of compounds with a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.

A notable application of 4-Chloroquinoline-3-sulfonyl fluoride is in the development of targeted cancer therapies. Research has shown that this compound can be used to synthesize inhibitors of specific kinases, which are enzymes involved in cell signaling pathways that are often dysregulated in cancer cells. For example, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4-Chloroquinoline-3-sulfonyl fluoride exhibited potent inhibitory activity against the epidermal growth factor receptor (EGFR), a key target in the treatment of non-small cell lung cancer (NSCLC).

Beyond oncology, 4-Chloroquinoline-3-sulfonyl fluoride has also shown promise in the field of infectious diseases. Quinolines have a long history of use as antimalarial agents, and recent research has explored the potential of modified quinolines to combat drug-resistant strains of malaria. A study published in Antimicrobial Agents and Chemotherapy reported that derivatives of 4-Chloroquinoline-3-sulfonyl fluoride exhibited enhanced activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

The synthetic versatility of 4-Chloroquinoline-3-sulfonyl fluoride has also been leveraged in the development of novel antibiotics. Sulfonamides have been used for decades as broad-spectrum antibiotics, but their effectiveness has been compromised by the emergence of resistant bacterial strains. Recent studies have focused on modifying the sulfonamide structure to enhance antibacterial activity and reduce resistance. A paper published in Organic & Biomolecular Chemistry described the synthesis and evaluation of sulfonamide derivatives derived from 4-Chloroquinoline-3-sulfonyl fluoride, which showed improved activity against Gram-positive bacteria.

In addition to its applications in drug discovery, 4-Chloroquinoline-3-sulfonyl fluoride has also been investigated for its use as a probe molecule in chemical biology. The ability to selectively modify proteins with sulfonamides has opened up new avenues for studying protein function and interactions. A study published in Chemical Communications demonstrated that 4-Chloroquinoline-3-sulfonyl fluoride-based probes could be used to label specific proteins involved in cellular signaling pathways, providing valuable insights into their roles in disease processes.

The safety profile of 4-Chloroquinoline-3-sulfonyl fluoride is an important consideration for its use in pharmaceutical research. While this compound is generally considered safe when handled properly, it is important to follow standard laboratory safety protocols to minimize exposure risks. Researchers should wear appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats when handling this compound.

In conclusion, 4-Chloroquinoline-3-sulfonyl fluoride (CAS No. 2137870-03-0) is a valuable compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and reactivity make it an attractive intermediate for the synthesis of bioactive molecules with potential therapeutic applications. Ongoing research continues to uncover new uses for this compound, further highlighting its importance in the development of novel drugs and probes for studying biological systems.

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